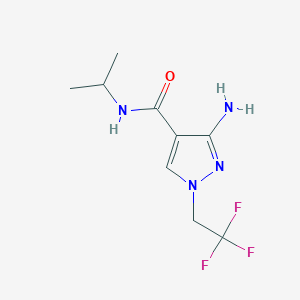

3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15772190

Molecular Formula: C9H13F3N4O

Molecular Weight: 250.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13F3N4O |

|---|---|

| Molecular Weight | 250.22 g/mol |

| IUPAC Name | 3-amino-N-propan-2-yl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C9H13F3N4O/c1-5(2)14-8(17)6-3-16(15-7(6)13)4-9(10,11)12/h3,5H,4H2,1-2H3,(H2,13,15)(H,14,17) |

| Standard InChI Key | METKDXKZRNBFCI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)C1=CN(N=C1N)CC(F)(F)F |

Introduction

3-Amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the class of pyrazole derivatives. It features a unique structure characterized by the presence of an amino group, a trifluoroethyl group, and a carboxamide group attached to a pyrazole ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high purity and yield. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are often employed to confirm the structure and purity of the synthesized compound.

Biological Activities and Applications

Research indicates that 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide exhibits various biological activities, making it a subject of interest in medicinal chemistry and related fields. It is primarily investigated for its potential therapeutic applications, which may involve interactions with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide | C9H13F3N4O2 | Contains a methoxyethyl substituent instead of propan-2-yl. |

| 3-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide | C10H15F3N4O2 | Features a methoxypropyl group; larger molecular size. |

| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | Lacks the amino and propan-2-yl groups; simpler structure. |

Research Findings and Future Directions

Studies on the interactions of 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide with biological targets are essential to understand its mechanism of action. Further investigations are required to elucidate specific mechanisms and interactions at the molecular level, which will be crucial for developing its therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume